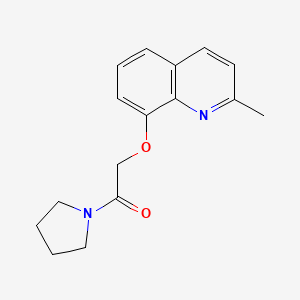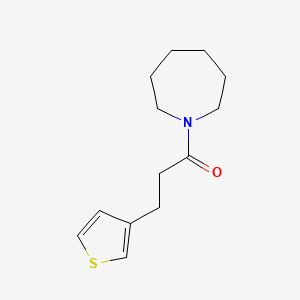
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one, also known as DITP, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves its interaction with dopamine D2 receptors and monoamine oxidase. As a dopamine D2 receptor antagonist, this compound binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine activity. As a MAO inhibitor, this compound prevents the breakdown of monoamine neurotransmitters, leading to an increase in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on dopamine activity and the activity of monoamine oxidase. These effects could have implications for the treatment of various neurological and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase. This makes it a useful tool for studying the role of these targets in various disorders. However, one limitation is the lack of information on potential side effects and toxicity of the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for various neurological and mood disorders. Additionally, further studies are needed to determine the safety and toxicity of the compound. Finally, research is needed to identify other potential targets for this compound and to develop more selective compounds based on its structure.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. Its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase make it a useful tool for studying the role of these targets in various disorders. However, further research is needed to determine its safety and toxicity and to identify other potential targets for the compound.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves the reaction of 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone with thiophenol in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which could be useful in studying the role of dopamine in various neurological disorders. Additionally, this compound has been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which could be useful in studying the role of MAO in depression and other mood disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(6-5-13-8-10-19-12-13)17-9-7-14-3-1-2-4-15(14)11-17/h1-4,8,10,12H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSFMYREQOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)



![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)


![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
